2-(2-Nitroethyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitroethyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCJBZNTEAWBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455312 | |
| Record name | Thiophene, 2-(2-nitroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30807-46-6 | |
| Record name | Thiophene, 2-(2-nitroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Nitroethyl Thiophene
Reduction-Based Approaches
A common and direct route to 2-(2-nitroethyl)thiophene involves the reduction of its unsaturated precursor, 2-(2-nitrovinyl)thiophene (B151962). This transformation requires careful selection of reducing agents to selectively reduce the carbon-carbon double bond of the nitroalkene without affecting the nitro group or the thiophene (B33073) ring.
Catalytic Reduction of Nitrovinyl Thiophene Precursors
Catalytic hydrogenation is a widely employed method for the reduction of nitroalkenes. This technique involves the use of a metal catalyst and a hydrogen source to saturate the double bond. For the conversion of 2-(2-nitrovinyl)thiophene to this compound, various catalytic systems have been explored. Palladium is a frequently used catalyst for this purpose. youtube.com The reaction is typically carried out by bubbling hydrogen gas through a solution of the nitrovinyl thiophene in a suitable solvent in the presence of a palladium catalyst, often supported on carbon (Pd/C).
Another approach involves transfer hydrogenation, where a hydrogen donor molecule is used in place of hydrogen gas. For instance, an iridium-catalyzed transfer hydrogenation using formic acid or sodium formate (B1220265) in water has been shown to be highly efficient and chemoselective for the reduction of a variety of nitroalkenes to their corresponding nitroalkanes. rsc.org This method offers a green and effective alternative to traditional hydrogenation. rsc.org
Enzymatic reductions also present a viable route. The enzyme pentaerythritol (B129877) tetranitrate reductase has been used in a miniaturized bioreactor to catalyze the reduction of trans-2-(2-nitrovinyl)thiophene, demonstrating the potential of biocatalysis in this synthesis.
Chemoselective Reduction Techniques of Related Nitroalkenes
The selective reduction of the conjugated double bond in nitroalkenes is crucial to avoid the reduction of the nitro group itself. Several reagents and methods have been developed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, though its use with 2-aryl-1-nitroalkenes can sometimes lead to side reactions and lower yields. researchgate.net The combination of BH₃-THF and a catalytic amount of NaBH₄ has been reported as a suitable methodology for the reduction of 2-(2-nitrovinyl)thiophene. researchgate.net
Lithium aluminum hydride (LAH) is another powerful reducing agent that can be used. Treating 2-(2-nitrovinyl)thiophene with LAH in dry tetrahydrofuran (B95107) (THF) can yield the corresponding amine, but under controlled conditions, it can be used for the synthesis of the nitroalkane. researchgate.net Samarium(II) iodide (SmI₂) in the presence of water and an amine has been shown to be an effective reagent for the instantaneous reduction of α,β-unsaturated nitroalkenes. researchgate.net
Ruthenium-catalyzed reductions have also been developed. For example, (Ph₃P)₃RuCl₂ with Zn/water as the stoichiometric reductant can chemoselectively reduce nitro groups in the presence of other functional groups like ketones or alkynes. organic-chemistry.org By modifying the additives and temperature, the selectivity of the reduction can be controlled. organic-chemistry.org
Multi-Step Synthetic Strategies from Thiophene Building Blocks
An alternative to the reduction of pre-formed nitrovinylthiophenes is the construction of the nitroethyl side chain onto the thiophene ring through a multi-step sequence. This approach offers flexibility in introducing various substituents on the thiophene ring.
A common starting point for this strategy is thiophene or a substituted thiophene. derpharmachemica.com The synthesis of the key precursor, 2-(2-nitrovinyl)thiophene, typically begins with 2-thiophenecarboxaldehyde. This aldehyde undergoes a Henry reaction (nitroaldol condensation) with nitromethane (B149229). google.com The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction. Various conditions have been explored to optimize this reaction, including the use of catalysts like β-alanine under ultrasound irradiation or ferric chloride/piperidine (B6355638). google.comresearchgate.net The resulting nitroalkanol intermediate is then dehydrated to yield 2-(2-nitrovinyl)thiophene.
Formylation of Thiophene (if starting from thiophene): Introduction of an aldehyde group at the 2-position of the thiophene ring.
Henry Reaction: Condensation of 2-thiophenecarboxaldehyde with nitromethane to form 1-(thiophen-2-yl)-2-nitroethanol.
Dehydration: Elimination of water from the nitroalkanol to form 2-(2-nitrovinyl)thiophene.
Reduction: Selective reduction of the double bond of 2-(2-nitrovinyl)thiophene to yield this compound.
Novel Synthetic Routes and Reagents for Nitroethyl Functionalization
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of nitroalkanes. Some of these novel approaches can be applied to the synthesis of this compound.
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the Henry reaction for the preparation of 2-(2-nitrovinyl)thiophene. researchgate.net Similarly, ultrasound irradiation has been employed to improve the efficiency of this condensation. google.com
In terms of novel reagents, the use of solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays, has been explored for the nitration of thiophene, which could be a first step in a multi-step synthesis. googleapis.com These catalysts offer advantages in terms of ease of separation and potential for improved regioselectivity. googleapis.com
For the reduction step, besides the aforementioned catalytic systems, biocatalytic methods using whole cells of Escherichia coli have been shown to be effective for the chemoselective reduction of conjugated nitroalkenes. researchgate.net These biocatalytic reductions provide an environmentally benign route to the corresponding nitroalkanes.
Regioselectivity and Stereoselectivity in Synthesis of Nitroethyl Thiophene Isomers
The regioselectivity in the synthesis of this compound is primarily determined during the functionalization of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle and undergoes electrophilic substitution preferentially at the C2 position. This is because the carbocation intermediate formed by attack at C2 is more stabilized by resonance than the intermediate from attack at C3. Therefore, direct nitration or formylation of thiophene predominantly yields the 2-substituted isomer. googleapis.com
Stereoselectivity becomes a factor in the synthesis of substituted nitroethyl thiophene isomers, particularly when the carbon atom bearing the nitro group is a stereocenter. For the synthesis of this compound itself, there is no chiral center on the ethyl side chain. However, if a substituted nitroalkane is used in the Henry reaction, a chiral center can be created. The stereochemical outcome of the Henry reaction can be controlled by using chiral catalysts or auxiliaries.
Furthermore, the reduction of the nitrovinyl precursor can also introduce stereochemistry if the double bond is trisubstituted. The stereoselectivity of the reduction can be influenced by the choice of catalyst and reaction conditions. For example, catalytic hydrogenation often leads to syn-addition of hydrogen across the double bond. The stereoselective synthesis of specific isomers of substituted nitroethyl thiophenes often requires careful design of the synthetic route and the use of stereoselective reactions. scispace.comresearchgate.net
Reactivity and Reaction Pathways of 2 2 Nitroethyl Thiophene
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to the corresponding amine.
Reductions to Amine Derivatives
The reduction of the nitro group in 2-(2-nitroethyl)thiophene to 2-(2-thienyl)ethylamine is a synthetically important transformation, as the resulting amine is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. epo.orgontosight.ai Various reducing agents and conditions have been employed to achieve this conversion.
Common methods for the reduction of nitroalkenes to alkylamines include the use of lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. epo.orgresearchgate.net For instance, 2-(2-nitrovinyl)thiophene (B151962) can be reduced to 2-(2-thienyl)ethylamine using LiAlH4. epo.org Another effective method involves the use of diborane (B8814927) (B2H6), which offers a high-yield route to the desired amine. google.com The reduction can also be accomplished using sodium borohydride (B1222165) (NaBH4) in combination with boric acid-tetrahydrofuran (BH3-THF). researchgate.net A patent describes a process where this compound is reduced using hydrogen gas in an autoclave with a palladium on carbon (Pd/C) or Raney Nickel catalyst. chemicalbook.com
Table 1: Reduction Methods for the Synthesis of 2-(2-thienyl)ethylamine
| Reducing Agent/System | Precursor | Key Conditions | Reference |
| Lithium Aluminum Hydride (LiAlH4) | 2-(2-Nitrovinyl)thiophene | - | epo.org |
| Diborane (B2H6) | 2-(2-Nitrovinyl)thiophene | Molar excess of diborane in THF, 5-15°C | google.com |
| BH3-THF / NaBH4 | 2-(2-Nitrovinyl)thiophene | In situ generated BH3-THF, catalytic NaBH4 | researchgate.net |
| Hydrogen (H2) / Pd/C or Raney Ni | This compound | Autoclave, 120°C, 12 hours | chemicalbook.com |
Condensation and Cycloaddition Reactions of the Nitro Group
The nitro group in nitroalkenes, such as the precursor to this compound, activates the carbon-carbon double bond, making it an excellent Michael acceptor. mdpi-res.com This reactivity allows for various condensation and cycloaddition reactions. For example, indole (B1671886) can undergo a Michael addition with nitroethylene (B32686) to yield 3-(2-nitroethyl)indole. tripod.com While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of nitroalkenes suggests its potential to participate in similar reactions. The activated double bond in the precursor, (E)-2-(2-nitroethenyl)thiophene, can react with nucleophiles. chemicalbook.com Furthermore, the dual nature of the nitronate ion, formed by deprotonation alpha to the nitro group, facilitates 1,3-dipolar cycloadditions, leading to the formation of functionalized heterocyclic compounds. mdpi-res.com
Reactions at the Thiophene (B33073) Ring
The thiophene ring is an aromatic system, but its reactivity is distinct from that of benzene (B151609), being generally more susceptible to electrophilic attack. wikipedia.orgchemicalbook.com The presence of the 2-(2-nitroethyl) substituent, being electron-withdrawing, deactivates the ring towards electrophilic substitution and can influence the regioselectivity of such reactions. ontosight.ai
Nucleophilic Substitution Reactions on the Thiophene Nucleus
Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally more facile than on benzene, particularly when electron-withdrawing groups like a nitro group are present. uoanbar.edu.iqquimicaorganica.org The nitro group activates the thiophene ring towards nucleophilic attack, and its position directs the incoming nucleophile. quimicaorganica.orgresearchgate.net For example, in nitro-substituted thiophenes, nucleophilic substitution can occur with the displacement of a leaving group. researchgate.net Studies on various nitrothiophene derivatives have shown that they can undergo SNAr reactions with nucleophiles like piperidine (B6355638) and aniline. rsc.org The presence of a nitro group can facilitate the formation of Meisenheimer adducts as intermediates in these substitution reactions. scite.ai
Electrophilic Aromatic Substitution Patterns and Mechanisms
Thiophene itself readily undergoes electrophilic aromatic substitution, primarily at the 2- and 5-positions. wikipedia.orgchemicalbook.comfayoum.edu.eg Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. chemicalbook.comfayoum.edu.eg The sulfur atom in the thiophene ring can stabilize the intermediate carbocation (Wheland intermediate) formed during electrophilic attack. uoanbar.edu.iq
However, the 2-(2-nitroethyl) group is electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution. ontosight.ai Electron-withdrawing substituents generally direct incoming electrophiles to the meta-position in benzene chemistry. In the case of 2-substituted thiophenes, electrophilic attack typically occurs at the 5-position, and to a lesser extent, the 3-position. The deactivating effect of the nitroethyl group would be expected to slow down these reactions significantly compared to unsubstituted thiophene.
Functionalization of Ring Positions
Functionalization of the thiophene ring in this compound can be achieved through various methods. Lithiation of the thiophene ring, typically with organolithium reagents like butyllithium, creates a potent nucleophile that can react with a wide range of electrophiles. wikipedia.org This allows for the introduction of various functional groups at specific positions. For instance, reaction of 2-lithiothiophene with an electrophile can introduce a substituent at the 2-position. wikipedia.org In the context of this compound, direct lithiation might be complicated by the acidic protons alpha to the nitro group. However, halogen-metal exchange on a halogenated derivative of this compound could provide a route to a lithiated intermediate, which can then be further functionalized.
Ring-opening reactions of substituted thiophenes with strong nucleophiles like aryllithium reagents can also lead to functionalized bithiophene structures. beilstein-journals.org
Intermolecular and Intramolecular Rearrangement Reactions
The structural framework of this compound allows for its participation in complex intramolecular and intermolecular reactions, leading to rearranged products. These transformations often proceed through multi-step sequences, highlighting the versatility of the nitroethyl side chain.
While this compound can be a stable starting material, related structures like 3-(2-nitroethyl)-1H-indoles have been shown to participate in cascade transformations. mdpi.com In these reactions, the nitroalkane, which can sometimes be an inert byproduct of other reactions, is activated to undergo further transformations. mdpi.com A notable example is an acid-assisted [4+1]-cycloaddition that forms a spiro-isoxazole intermediate. mdpi.com This spirocycle is then capable of undergoing a diastereoselective rearrangement to yield a different heterocyclic system, such as a nitrile. mdpi.com This process demonstrates a method for converting a thermodynamically stable nitroalkane into a more complex molecular architecture through a cascade sequence involving spirocyclization and subsequent rearrangement. mdpi.com
Research on other aromatic nitroethyl compounds, such as (2-nitroethyl)benzene, has also revealed participation in cascade reactions. wordpress.com In one instance, a reaction with a secondary amine led to an unexpected rearrangement, forming a 3-substituted isoxazole-4-carbaldehyde. wordpress.com These examples on analogous aromatic systems suggest that this compound possesses latent reactivity that could be unlocked under specific conditions to initiate cascade sequences leading to rearranged heterocyclic products.
A 1,2-rearrangement is an organic reaction where a substituent moves from one atom to an adjacent atom. wikipedia.org When the migrating group is an alkyl substituent, the process is termed a 1,2-alkyl shift. wikipedia.orglibretexts.org These shifts are typically driven by the formation of a more stable reactive intermediate, most commonly the rearrangement of a secondary carbocation to a more stable tertiary one. cutm.ac.in
In the context of nitroethyl-substituted heterocycles, such rearrangements have been proposed as key steps in cascade reactions. mdpi.com For instance, the conversion of 3-(2-nitroethyl)-1H-indole derivatives involves a process described with keywords including "1,2-alkyl shift". mdpi.com This suggests that after the initial cyclization, the resulting intermediate undergoes a skeletal reorganization that can be classified as an alkyl migration. While not directly documented for this compound itself, it is plausible that if a carbocation were generated at the carbon bearing the thiophene ring (for example, via elimination of the nitro group and subsequent reaction), the adjacent thienyl group could migrate in a 1,2-shift to stabilize the charge. Furthermore, other types of migrations, such as a 1,3-migration of an ethyl group, have been observed in the synthesis of substituted thiophenes from different precursors, confirming the general capacity for alkyl shifts on thiophene-containing side chains. researchgate.net
Reactivity as a Carbon Acid and Nitroalkane Derivative
The most prominent feature of the reactivity of this compound as a nitroalkane is the acidity of the α-proton—the proton on the carbon atom adjacent to the nitro group (C1 of the ethyl chain). The electron-withdrawing nature of the nitro group facilitates the removal of this proton by a base, forming a nucleophilic nitronate anion. This reactivity is central to its use as a building block in carbon-carbon bond-forming reactions.
A significant example of this behavior is its use as a substrate in the aza-Henry (or nitro-Mannich) reaction. Research has shown that this compound can be successfully employed in enantioselective aza-Henry reactions with isatin-derived ketimines. In the presence of a chiral thiourea (B124793) catalyst derived from hydroquinine, the reaction proceeds with excellent stereocontrol.
The results from these studies demonstrate that this compound is a highly effective substrate, yielding products with high enantiomeric and diastereomeric purity. This underscores its utility as a potent nucleophile once deprotonated, a classic characteristic of its function as a carbon acid and nitroalkane derivative.
Table of Reaction Data for the Aza-Henry Reaction
The following table summarizes the performance of this compound as a substrate in an asymmetric aza-Henry reaction.
| Entry | Reactant 1 | Reactant 2 | Catalyst | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| 1 | Isatin-derived N-Boc ketimine | This compound | Chiral Thiourea 2c | 92–99% | 94:6–99:1 |
Applications of 2 2 Nitroethyl Thiophene As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The reactivity of the nitroethyl moiety makes 2-(2-Nitroethyl)thiophene an excellent starting material for synthesizing complex heterocyclic structures, including polycyclic and fused-ring systems. The typical strategy involves the chemical modification of the nitroethyl side chain to facilitate cyclization reactions with the thiophene (B33073) ring or other appended molecular fragments.
The synthesis of polycyclic compounds containing a thiophene ring often leverages cyclization strategies where the thiophene acts as a foundational unit. beilstein-journals.org While direct examples starting from this compound are specific, the general principle involves the transformation of the nitroethyl group into a reactive species capable of intramolecular ring closure.
One established method for creating polycyclic systems is the thermal or light-induced extrusion of atoms like sulfur from larger rings to form a more stable, fused aromatic system. For instance, thiepine (B12651377) scaffolds, which are seven-membered sulfur-containing rings, can undergo ring contraction to produce phenanthrene (B1679779) and triphenylene (B110318) derivatives. beilstein-journals.org Similarly, 1,2-dithiins can be converted to thiophenes. beilstein-journals.org Following this logic, this compound can be elaborated into a precursor for such ring-contraction strategies, leading to complex polyannelated thiophene structures.
Research has also demonstrated the synthesis of S-doped phenanthrene and triphenylene derivatives through the thermally-induced ring contraction of thiepine scaffolds that are fused with thiophene moieties. beilstein-journals.org This highlights a pathway where an elaborated derivative of this compound could be a key intermediate in forming a larger ring that subsequently contracts to a stable polycyclic aromatic system.
A primary application of this compound in the synthesis of fused-ring systems involves the reduction of its nitro group to an amine. The resulting 2-(2-aminoethyl)thiophene is a valuable precursor for constructing bicyclic systems where a new ring is fused to the thiophene core.
The table below summarizes the key transformation for incorporating the thiophene moiety into a fused system.
| Starting Material Precursor | Key Intermediate | Fused-Ring Product | Reference |
| 2-(2-Nitrovinyl)thiophene (B151962) | 2-(2-Thienyl)ethylamine | Thieno[3,2-c]pyridine derivatives | google.com |
This approach is part of a broader strategy known as the "couple-close" method, which is used to build semi-saturated ring systems by merging cross-coupling with intramolecular cyclization to fuse heteroaryl halides with bifunctional feedstocks. princeton.edu
Role in the Elaboration of Functionalized Thiophene Scaffolds
The nitroethyl group in this compound is a versatile functional handle that allows for the elaboration of the thiophene scaffold into a variety of derivatives. The reactivity of the nitro group and the adjacent carbon atom enables multiple transformations. sci-hub.se
The nitro group can be converted into other important functionalities:
Reduction to Amine: As discussed previously, the reduction of the nitro group to a primary amine is a common and powerful transformation. This opens up a wide range of subsequent reactions, including amide formation, alkylation, and reductive amination, to attach diverse substituents.
Conversion to Carbonyl (Nef Reaction): The nitroalkane functionality can be converted into a ketone or aldehyde via the Nef reaction. This provides access to 2-thienylacetaldehyde or related ketones, which are themselves valuable building blocks for further C-C bond formations like aldol (B89426) or Wittig reactions.
Elimination to Nitroalkene: Under basic conditions, this compound can undergo elimination of water to form 2-(2-nitrovinyl)thiophene. google.com This conjugated nitroalkene is a potent Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the beta-position, further functionalizing the side chain. researchgate.net
These transformations significantly expand the synthetic utility of the initial thiophene building block, allowing for the creation of a library of functionalized thiophene scaffolds for various applications, including the synthesis of biologically active compounds and materials. derpharmachemica.comnih.gov
Synthetic Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. organic-chemistry.orgsigmaaldrich.com this compound is a valuable participant in such reactions, primarily due to the electronic properties of the nitro group. nih.govnih.gov
Carbon-Carbon Bond Formation:
The nitro group strongly acidifies the protons on the adjacent carbon (the α-carbon). This allows for easy deprotonation with a mild base to form a nitronate anion. This nucleophilic carbon species can then participate in various C-C bond-forming reactions.
Alkylation: The nitronate can be alkylated with electrophiles like alkyl halides.
Michael Addition: The nitronate is an effective nucleophile in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.
Henry Reaction (Nitroaldol Reaction): While the Henry reaction typically involves the addition of a nitroalkane to an aldehyde or ketone, the principle demonstrates the nucleophilicity of the α-carbon. unimi.it
Transition-metal-catalyzed reactions are also central to modern C-C bond formation. jyu.fi For instance, palladium-catalyzed cross-coupling reactions are widely used to create new bonds, and while direct examples with this compound are specific, the thiophene ring itself can participate in such reactions under appropriate conditions. organic-chemistry.org
Carbon-Heteroatom Bond Formation:
The nitroethyl group is also a precursor for forming C-N bonds, which are crucial in many biologically active molecules. nih.govmit.edu
Reductive Coupling: The reduction of the nitro group to an amine, followed by coupling reactions (e.g., Buchwald-Hartwig amination, amide bond formation), is the most common strategy for C-N bond formation from this precursor.
Organocatalysis: Modern organocatalytic methods have been developed for the reductive functionalization of nitro compounds. For example, organophosphorus catalysts can facilitate the deoxygenative coupling of nitro groups with boronic acids to form C-N bonds. mit.edu This approach offers a transition-metal-free alternative for creating arylated amines.
The table below outlines the synthetic transformations involving this compound for bond formation.
| Reaction Type | Reagent/Catalyst | Bond Formed | Product Type | Reference |
| Reduction | Diborane (B8814927) | C-N (via amine) | 2-(2-Thienyl)ethylamine | google.com |
| Michael Addition (from vinyl precursor) | Nucleophiles | C-C | Functionalized nitroethylthiophenes | researchgate.net |
| Reductive C-N Coupling | Organophosphorus catalyst, Boronic acid | C-N | N-Aryl amines | mit.edu |
| Cross-Coupling | Transition Metal Catalysts | C-X (X=N, O, S) | Arylated amines, ethers, sulfides | nih.gov |
The versatility of the nitroethyl group, allowing it to act as a precursor for both nucleophilic carbon species and key functional groups like amines, makes this compound a highly valuable and strategic building block in the synthesis of complex organic molecules.
Advanced Spectroscopic and Analytical Methodologies in the Research of 2 2 Nitroethyl Thiophene Chemistry
High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 2-(2-nitroethyl)thiophene and its derivatives. semanticscholar.orgresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, the electronic environment of atoms, and the connectivity between them. rsc.orgfigshare.com
In the study of reactions involving this compound, NMR is crucial for confirming the formation of the desired products. For instance, in the reduction of the nitro group to an amine, or in alkylation reactions at the thiophene (B33073) ring, NMR spectra offer definitive proof of the transformation. The disappearance of signals corresponding to the starting material and the appearance of new, characteristic signals for the product allow for precise structural assignment. rsc.org
¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the protons on the thiophene ring and the ethyl chain will have distinct chemical shifts and coupling patterns. For example, the protons of the ethyl group (-CH₂-CH₂-NO₂) typically appear as triplets due to coupling with each other. The protons on the thiophene ring show characteristic multiplets in the aromatic region. clockss.orghmdb.ca
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. oregonstate.edumdpi.com Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its hybridization and electronic environment. The carbons of the thiophene ring, the ethyl side chain, and any substituents will resonate at characteristic frequencies. rsc.org
Interactive Table: Table 1. Representative ¹H and ¹³C NMR Spectral Data for this compound and a Related Thiophene Derivative. This table includes experimental data for this compound and comparative data for a structurally similar compound to illustrate typical chemical shifts.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Notes | Reference |
| This compound | ¹H | 7.32 - 7.25 | m (1H, Thiophene-H) | clockss.org |
| ¹H | 7.00 - 6.97 | m (1H, Thiophene-H) | clockss.org | |
| ¹³C | ~142 | Quaternary C (C-S) | jyu.fi (Predicted) | |
| ¹³C | ~127 | CH (Thiophene) | jyu.fi (Predicted) | |
| ¹³C | ~125 | CH (Thiophene) | jyu.fi (Predicted) | |
| ¹³C | ~124 | CH (Thiophene) | jyu.fi (Predicted) | |
| ¹³C | ~78 | CH₂ (adjacent to NO₂) | jyu.fi (Predicted) | |
| ¹³C | ~35 | CH₂ (adjacent to thiophene) | jyu.fi (Predicted) | |
| 2-(2-nitropropenyl)thiophene | ¹H | 8.05 - 7.95 | m (2H, Vinyl H) | hmdb.ca |
| ¹H | 7.75 - 7.70 | m (1H, Thiophene-H) | hmdb.ca | |
| ¹H | 7.55 - 7.50 | m (1H, Thiophene-H) | hmdb.ca | |
| ¹H | 7.20 - 7.15 | m (1H, Thiophene-H) | hmdb.ca |
Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Identification
Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight of reaction products and intermediates, as well as for monitoring the progress of a reaction. semanticscholar.orgfigshare.com These methods work by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. rsc.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and large molecules. nih.govCurrent time information in Bangalore, IN. It generates multiply charged ions with minimal fragmentation, making it ideal for the accurate molecular weight determination of thiophene derivatives resulting from various synthetic steps. hmdb.ca ESI can be coupled with liquid chromatography (LC-MS) to analyze complex reaction mixtures in real-time. rsc.org
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, primarily used for large, non-volatile molecules. nih.govCurrent time information in Bangalore, IN. While ESI is often preferred for small molecules in solution, MALDI can be advantageous for certain types of analytes and is known for producing predominantly singly charged ions, which can simplify spectral interpretation. rasayanjournal.co.in In some cases, MALDI-TOF (Time-of-Flight) MS has been shown to detect nitroaromatic compounds that were not detectable by LC-ESI-MS/MS.
Atmospheric Pressure Chemical Ionization (APCI) is effective for ionizing less polar and more volatile compounds than ESI. oregonstate.edurasayanjournal.co.in APCI has been successfully used for the characterization of thiophene compounds in complex mixtures. oregonstate.eduhmdb.ca
These techniques, especially when coupled with high-resolution mass spectrometers like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap, can provide highly accurate mass measurements, allowing for the determination of elemental compositions. oregonstate.eduhmdb.ca
Interactive Table: Table 2. Comparison of Advanced Mass Spectrometry Techniques for the Analysis of Thiophene Derivatives.
| Technique | Ionization Principle | Typical Analytes | Key Advantages | Reference(s) |
| ESI-MS | Soft ionization from charged droplets | Polar, non-volatile, large molecules | Gentle, minimal fragmentation, easily coupled to HPLC | nih.govCurrent time information in Bangalore, IN. |
| MALDI-MS | Laser-induced desorption from a matrix | Large biomolecules, polymers | High sensitivity, good for high mass compounds, produces simple spectra | nih.govCurrent time information in Bangalore, IN. |
| APCI-MS | Chemical ionization at atmospheric pressure | Less polar, semi-volatile compounds | Handles higher flow rates than ESI, good for non-polar compounds | oregonstate.eduhmdb.carasayanjournal.co.in |
| UHRMS (e.g., Orbitrap, FT-ICR) | High-resolution mass analysis | All types | Extremely high mass accuracy and resolution, allows for formula determination | oregonstate.eduhmdb.ca |
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule and tracking their transformations during a chemical reaction. figshare.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are particularly prominent, typically appearing in the regions of 1550-1520 cm⁻¹ and 1380-1350 cm⁻¹, respectively. hmdb.ca The thiophene ring also has characteristic C-H and C-S stretching and bending vibrations. Monitoring the disappearance of the nitro group bands and the appearance of new bands, for example, N-H stretching bands (around 3300-3500 cm⁻¹) for an amino group, provides clear evidence of a successful reduction reaction.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, non-polar bonds or symmetric vibrations that are weak in the IR spectrum may produce strong signals in the Raman spectrum. The C=C and C-S bonds of the thiophene ring are often strong Raman scatterers. This makes Raman spectroscopy particularly useful for characterizing the thiophene core and its substitutions.
Interactive Table: Table 3. Characteristic Vibrational Frequencies for Functional Groups in this compound Chemistry.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference(s) |
| Nitro (R-NO₂) Group | Asymmetric Stretch | 1555 - 1520 | IR | hmdb.ca |
| Symmetric Stretch | 1382 - 1349 | IR | hmdb.ca | |
| Thiophene Ring | C=C Stretch | 1530 - 1410 | IR, Raman | |
| C-H Stretch (aromatic) | 3100 - 3000 | IR, Raman | ||
| C-S Stretch | 852 - 640 | IR, Raman | ||
| Alkyl C-H | Stretch | 2960 - 2850 | IR, Raman | hmdb.ca |
| Amino (R-NH₂) Group | N-H Stretch | 3500 - 3300 | IR |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis of Derivatives
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to generate a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
In the context of this compound chemistry, if a reaction creates a chiral center, X-ray crystallography of a suitable derivative can be used to determine the absolute configuration. Furthermore, understanding the solid-state packing of these molecules can provide insights into their physical properties and potential applications in materials science. For instance, studies on various thiophene derivatives have used X-ray diffraction to analyze how different substituents affect the planarity of the molecule and its packing in the crystal lattice. clockss.org
Chromatographic Methods for Separation and Purity Assessment in Complex Reaction Mixtures
Chromatographic techniques are essential for the separation, purification, and purity assessment of compounds in complex mixtures, which are common outcomes of chemical syntheses. The two most prevalent methods in this context are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. semanticscholar.org It is highly versatile and particularly suited for non-volatile and thermally unstable compounds, which includes many thiophene derivatives and their reaction products. By selecting the appropriate stationary phase (e.g., normal-phase or reverse-phase) and mobile phase composition, a high degree of separation can be achieved. Detectors such as UV-Vis, photodiode array (PDA), or mass spectrometry (LC-MS) are used for quantification and identification of the eluted components. rsc.org Chiral HPLC, using a chiral stationary phase, is specifically employed to separate and quantify enantiomers of chiral derivatives. hmdb.ca
Gas Chromatography (GC) is used for the separation of volatile and thermally stable compounds. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. While direct analysis of some thiophene derivatives might be possible, derivatization is often employed to increase volatility and thermal stability. GC is known for its high resolution and speed and is frequently coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometry (GC-MS).
The choice between HPLC and GC depends on the specific properties of the analytes, such as volatility, polarity, and thermal stability.
Interactive Table: Table 4. Comparison of Chromatographic Methods for the Analysis of this compound Reaction Mixtures.
| Technique | Principle | Typical Analytes | Key Advantages | Key Disadvantages | Reference(s) |
| HPLC | Partitioning between liquid mobile phase and solid stationary phase | Non-volatile, polar, thermally labile compounds | Wide applicability, various detectors, preparative scale possible | Can use large volumes of solvent, lower resolution than GC for some analytes | rsc.org |
| GC | Partitioning between gas mobile phase and liquid/solid stationary phase | Volatile, thermally stable compounds | High resolution, fast analysis, high sensitivity | Limited to thermally stable and volatile compounds, may require derivatization | |
| TLC | Adsorption chromatography on a planar surface | Qualitative analysis, reaction monitoring | Simple, fast, low cost | Not quantitative, lower separation efficiency | rsc.org |
Future Directions in 2 2 Nitroethyl Thiophene Chemical Research
Development of Green Chemistry Approaches for Synthesis
Future research will increasingly focus on developing environmentally benign methods for the synthesis of 2-(2-nitroethyl)thiophene, moving away from traditional synthetic routes that may involve hazardous reagents and generate significant waste. A key area of exploration will be the use of greener solvents and reaction conditions. For instance, Pd-catalyzed direct C-H arylation of thiophene (B33073) derivatives has been successfully performed in water, suggesting a potential avenue for aqueous-based syntheses of this compound precursors. unito.it Investigating the use of bio-based solvents and deep eutectic solvents could further enhance the green credentials of its synthesis.
Another promising direction is the utilization of solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays. google.com These catalysts offer the advantages of being reusable and avoiding the use of corrosive liquid acids, thus presenting a more eco-friendly process for nitration steps that might be involved in the synthesis of this compound or its precursors. google.com Research into optimizing these solid acid catalysts for specificity and yield will be crucial.
Below is a prospective table outlining potential green chemistry approaches for the synthesis of this compound and its key intermediates.
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Advantages |
| Aqueous Phase Synthesis | C-C bond formation steps for precursors | Reduced use of volatile organic compounds (VOCs), simplified product isolation. |
| Solid Acid Catalysis | Nitration of thiophene precursors | Catalyst reusability, elimination of corrosive liquid acids, improved selectivity. google.com |
| Microwave-Assisted Synthesis | Various synthetic steps | Accelerated reaction times, increased yields, and enhanced energy efficiency. |
| Biocatalysis | Enantioselective reduction of the nitro group | High selectivity under mild conditions, production of chiral amines. |
Exploration of Novel Catalytic Systems for Transformations
The functionalization of the thiophene ring and the transformation of the nitroethyl group in this compound are ripe for exploration with novel catalytic systems. Asymmetric catalysis, in particular, holds immense potential for generating chiral derivatives of this compound, which are of significant interest in medicinal chemistry and materials science. nih.govnih.gov Recent advancements in the catalytic asymmetric functionalization and dearomatization of thiophenes can be extended to this specific molecule. nih.govnih.govresearchgate.netrsc.org
The development of catalysts for the selective reduction of the nitro group to an amino group, while preserving the thiophene ring, is a key area of interest. This would provide access to 2-(2-aminoethyl)thiophene, a valuable building block. Furthermore, transition-metal-catalyzed cross-coupling reactions at the C5 position of the thiophene ring could be explored to introduce a wide range of substituents, thereby creating a library of novel this compound derivatives with diverse properties.
Future research could focus on the catalyst systems detailed in the following table for the transformation of this compound.
| Catalytic System | Target Transformation | Potential Outcome |
| Chiral Phosphine-Metal Complexes | Asymmetric hydrogenation of the nitro group | Synthesis of enantiomerically enriched 2-(2-aminoethyl)thiophene. |
| Palladium-NHC Complexes | C-H activation and functionalization of the thiophene ring | Direct introduction of aryl, alkyl, or other functional groups. |
| Gold-Based Catalysts | Cyclization reactions involving the nitroethyl side chain | Formation of novel heterocyclic structures fused to the thiophene ring. |
| Photocatalysis with Visible Light | Selective transformations under mild conditions | Green and efficient synthesis of complex derivatives. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and transformation of this compound with flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comeuropa.eu Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or hazardous reactions, such as nitrations. europa.eu
Automated synthesis platforms can be employed for the rapid optimization of reaction conditions and for the generation of libraries of this compound derivatives. soci.org This high-throughput approach can accelerate the discovery of new compounds with desired properties. The use of in-line analytical techniques, such as HPLC and mass spectrometry, can provide real-time monitoring of reactions, enabling rapid optimization and control. soci.org
A prospective implementation of flow chemistry for the synthesis of this compound is outlined below.
| Flow Chemistry Module | Process | Key Parameters to Control |
| Reagent Introduction | Pumping of thiophene precursor and nitrating agent | Flow rate, stoichiometry. |
| Mixing | Micro-mixer | Efficient mixing to ensure homogeneity. |
| Reaction | Heated or cooled microreactor | Temperature, residence time. soci.org |
| Quenching | Introduction of a quenching agent | Rapid termination of the reaction. |
| In-line Analysis | HPLC/MS | Real-time monitoring of conversion and purity. |
| Product Collection | Automated collection system | Segregation of product based on quality. |
Advanced Mechanistic Studies and Kinetic Analysis
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods. Future research should employ advanced analytical techniques and computational modeling to elucidate these mechanisms.
Kinetic studies can provide valuable insights into the rate-determining steps of reactions and the influence of various parameters on reaction outcomes. rsc.org For instance, a kinetic analysis of the nitration of a thiophene precursor could help in optimizing the reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. The study of reaction kinetics in the hydrodesulfurization of thiophene has been conducted using models like the Langmuir-Hinshelwood-Hougen-Watson model, which could be adapted to understand the transformations of this compound. researchgate.net
Furthermore, spectroscopic techniques such as in-situ IR and NMR spectroscopy can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways. Isotopic labeling studies can also be employed to trace the fate of atoms throughout a reaction, offering unambiguous mechanistic information.
Computational Design of New Reactivity and Derivatization Strategies
Computational chemistry is poised to play a pivotal role in guiding the future research of this compound. Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the thiophene ring and the nitroethyl side chain, allowing for the rational design of selective derivatization strategies. researchgate.netscispace.com
Computational screening of potential catalysts for specific transformations can significantly reduce the experimental effort required to identify optimal catalytic systems. For example, the binding energies of different catalysts to the substrate can be calculated to predict their efficacy. Molecular dynamics simulations can be employed to study the conformational preferences of this compound and its derivatives, which can be important for understanding their biological activity or material properties.
The design of new derivatization strategies can be guided by computational predictions of the properties of the resulting molecules. For instance, the electronic properties of novel derivatives can be calculated to assess their potential as organic electronic materials. This in-silico design approach can accelerate the discovery of new functional molecules based on the this compound scaffold.
Q & A
Q. What are the optimized synthetic routes for 2-(2-Nitroethyl)thiophene, and how can purity be ensured?
Methodological Answer: The Henry reaction is a common pathway for synthesizing nitroalkyl-substituted heterocycles. For this compound, the reaction involves nitroethane and thiophene derivatives under basic conditions. Key steps include:
- Reaction Setup : Use silica gel chromatography for purification (Ethyl acetate/hexane gradient, 3:97 to 6:94) to isolate the product .
- Purity Verification : Monitor via TLC (Rf = 0.70 in 20% Ethyl acetate/hexane) and confirm using HRESIMS (observed m/z 180.0089 vs. calculated 180.0095 for C₆H₇NO₂S + Na⁺) .
- Yield Optimization : Adjust reaction time and stoichiometry of nitroethane to thiophene precursors to minimize side products.
Q. Table 1: Key Reaction Parameters
| Parameter | Condition/Value | Reference |
|---|---|---|
| Purification Solvent | Ethyl acetate/hexane | |
| TLC Rf | 0.70 | |
| HRESIMS Accuracy | ±0.0006 Da |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.21–7.20 (d, J = 5.2 Hz), δ 4.65–4.61 (t, J = 7.2 Hz) confirm the thiophene backbone and nitroethyl group .
- ¹³C NMR : Signals at δ 137.3 (C-S), δ 75.9 (CH₂-NO₂), and δ 27.5 (CH₂-CH₂-NO₂) validate the structure .
- IR Spectroscopy : Bands at 1636 cm⁻¹ (C=C), 1552 cm⁻¹ (NO₂ asymmetric stretch), and 1379 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .
- Mass Spectrometry : HRESIMS provides exact mass confirmation, critical for distinguishing isomers or degradation products .
Best Practice : Cross-reference data with databases like NIST Chemistry WebBook for analogous thiophene derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations can model electronic effects:
- Electrophilic Sites : The nitro group deactivates the thiophene ring, directing substitution to the 5-position. Compare frontier molecular orbitals (HOMO/LUMO) to identify reactive regions .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., acetonitrile vs. toluene) and predict regioselectivity .
- Validation : Correlate computational results with experimental kinetic studies (e.g., nitration or halogenation yields).
Q. Table 2: Key Computational Parameters
| Parameter | Application | Reference |
|---|---|---|
| DFT Functional | B3LYP/6-311++G(d,p) | |
| Solvent Model | PCM (acetonitrile) | |
| HOMO Energy Range | -5.2 to -5.8 eV |
Q. What strategies resolve contradictions in reported synthetic yields for nitroethyl-thiophene derivatives?
Methodological Answer: Discrepancies often arise from:
- Reagent Quality : Trace moisture in nitroethane or solvents can reduce yields. Use freshly distilled reagents and anhydrous conditions .
- Chromatographic Artifacts : Silica gel may retain polar intermediates. Validate purity via orthogonal methods (e.g., GC-MS or melting point analysis) .
- Side Reactions : Monitor for Michael addition byproducts (e.g., β-nitrostyrene analogs) using high-resolution mass spectrometry .
Case Study : A 2023 study achieved 78% yield by pre-treating silica gel with 1% triethylamine to minimize acidic degradation .
Q. How can this compound be integrated into π-conjugated materials for optoelectronic applications?
Methodological Answer: The nitroethyl group enhances electron-withdrawing capacity, useful in:
- Non-Fullerene Acceptors (NFAs) : Couple with electron-rich moieties (e.g., thieno[3,2-b]thiophene) to tune absorption spectra. UV-Vis data (λmax ~450 nm) and DFT calculations guide bandgap engineering .
- Polymer Synthesis : Incorporate via Stille or Suzuki coupling into donor-acceptor copolymers. Monitor molecular weight via GPC and optoelectronic properties via cyclic voltammetry .
Q. Table 3: Key Optoelectronic Parameters
| Property | Target Value | Reference |
|---|---|---|
| Absorption λmax | 450–500 nm | |
| HOMO Energy | -5.4 eV | |
| Charge Mobility | >10⁻⁴ cm²/V·s |
Q. What are the best practices for literature retrieval on nitroethyl-thiophene derivatives?
Methodological Answer:
- Database Selection : Use SciFinder for reaction pathways and Reaxys for historical synthetic methods. Avoid non-peer-reviewed sources (e.g., commercial catalogs) .
- Keyword Strategy : Combine terms like "this compound synthesis," "Henry reaction thiophene," and "spectroscopic characterization" .
- Patents : Search USPTO and Espacenet for industrial-scale methods, but prioritize academic journals (e.g., J. Org. Chem.) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
